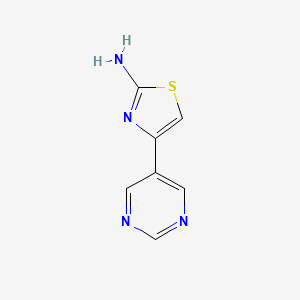

4-(Pyrimidin-5-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4S |

|---|---|

Molecular Weight |

178.22 g/mol |

IUPAC Name |

4-pyrimidin-5-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H6N4S/c8-7-11-6(3-12-7)5-1-9-4-10-2-5/h1-4H,(H2,8,11) |

InChI Key |

WAGSFKOQXLZKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis

Historical Development of Synthetic Approaches to 4-(Pyrimidin-5-yl)thiazol-2-amine and Related Structures

The synthesis of the pyrimidinyl-thiazole scaffold is deeply rooted in the historical development of heterocyclic chemistry. The most prominent and historically significant method for the construction of the 2-aminothiazole (B372263) ring is the Hantzsch thiazole (B1198619) synthesis , first reported by Arthur Hantzsch in 1887. youtube.comyoutube.comwikipedia.org This reaction traditionally involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). youtube.comyoutube.com For the synthesis of 4-substituted-2-aminothiazoles, this method remains a cornerstone.

Historically, the assembly of such bicyclic systems would be approached through a stepwise process. This would involve the synthesis of a key intermediate, either a pyrimidine-containing α-haloketone or a pyrimidine-functionalized thioamide, which would then undergo the Hantzsch cyclization. Alternatively, a pre-formed 2-aminothiazole could be coupled with a suitably activated pyrimidine (B1678525) derivative. Early approaches were often characterized by harsh reaction conditions, long reaction times, and modest yields. nih.gov The development of more complex derivatives, such as those with biological activity, has driven the evolution of these synthetic strategies towards greater efficiency and diversity. acs.orgnih.govnih.gov

Contemporary Synthetic Strategies for Facile Access

Modern synthetic chemistry emphasizes efficiency, atom economy, and the ability to generate molecular diversity. For a molecule like this compound, several contemporary strategies can be envisioned, moving from classical stepwise syntheses to more elegant and efficient approaches.

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. wikipedia.org For related structures like thiazolo[3,2-α]pyrimidines, one-pot, three-component methods have been successfully developed. biointerfaceresearch.com For instance, the cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) can yield complex thiazolo-pyrimidine derivatives in a single step. biointerfaceresearch.com

A plausible MCR for this compound could involve the reaction of a pyrimidine-5-carboxaldehyde, a source of the α-aminonitrile moiety (like an α-amino-α-cyanoacetate), and a sulfur source. More complex pyrazole-linked thiazoles have been synthesized via an HFIP-mediated multicomponent reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone, highlighting the potential of MCRs in creating diverse heterocyclic systems. nih.gov

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then coupled together in the final stages. This approach is often more efficient for complex molecules. A convergent synthesis of this compound could proceed via two main routes:

Route A: Thiazole formation as the final key step. This would involve the synthesis of a pyrimidine-containing α-haloketone, such as 2-bromo-1-(pyrimidin-5-yl)ethan-1-one, followed by a Hantzsch reaction with thiourea. mdpi.com

Route B: Pyrimidine formation as the final key step. This route would start with a pre-formed 4-substituted-thiazol-2-amine, which is then used to construct the pyrimidine ring. For example, 2-amino-4-(some-precursor)-thiazole could react with a 1,3-dielectrophile like a β-enaminone or a derivative of malondialdehyde to form the pyrimidine ring. A series of novel thiazolyl-pyrimidines were prepared via the condensation of enaminones and guanidines. nih.gov

A specific example for a related structure involves the synthesis of N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. mdpi.com This was achieved by first synthesizing 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one and thiourea. This thiazole intermediate was then reacted with 4,6-dichloro-2-methylpyrimidine (B42779) to yield the final product. mdpi.com This demonstrates a highly relevant convergent approach.

Divergent synthesis would involve creating a common intermediate that can be elaborated into a variety of final products. For instance, a core this compound could be synthesized and then the amino group or positions on the pyrimidine ring could be functionalized to create a library of related compounds.

Modern synthetic chemistry increasingly focuses on "green" methodologies to reduce environmental impact. nih.gov For the synthesis of thiazoles and related heterocycles, several green approaches have been explored. These include the use of:

Microwave irradiation: This technique can significantly reduce reaction times and improve yields compared to conventional heating. wikipedia.orgnih.gov The Hantzsch synthesis of various thiazole derivatives has been shown to be more efficient under microwave-assisted conditions. nih.gov

Reusable catalysts: The use of heterogeneous, reusable catalysts like NiFe2O4 nanoparticles has been reported for the one-pot synthesis of complex pyrimidinyl–phthalazinyl–thiazole scaffolds, offering an environmentally friendly alternative to traditional catalysts. acs.org

Green solvents: The use of water or ionic liquids as reaction media can replace hazardous organic solvents. wikipedia.orgnih.gov

Solid-phase synthesis: This technique can simplify purification processes and allow for the efficient generation of libraries of compounds, as demonstrated in the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. rsc.orgscilit.com

These principles can be applied to the synthesis of this compound to develop more sustainable and efficient processes.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of thiazolopyrimidines and related structures, several factors can be tuned:

Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. In multicomponent reactions for thiazolo[3,2-α]pyrimidines, p-toluenesulfonic acid was found to be an effective catalyst. biointerfaceresearch.com For other related syntheses, bases like triethylamine (B128534) or sodium hydride have been employed. mdpi.comtandfonline.com

Solvent: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of reactants and products. Solvents ranging from ethanol (B145695) and acetonitrile (B52724) to pyridine (B92270) and dimethylformamide (DMF) have been used in the synthesis of similar structures. biointerfaceresearch.commdpi.comtandfonline.com

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. nih.gov For conventional heating, optimization is required to ensure complete reaction without decomposition of the product.

Stoichiometry of Reactants: The molar ratios of the starting materials can affect the outcome, especially in multicomponent reactions.

A study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives systematically optimized conditions, including the choice of catalyst and solvent, to improve yields. researchgate.net Such systematic optimization would be essential for developing a high-yielding synthesis of this compound.

Below is a table summarizing reaction conditions for the synthesis of related pyrimidinyl-thiazole compounds, which could serve as a starting point for optimizing the synthesis of the title compound.

| Product Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Thiazolo[3,2-α]pyrimidines | 4-phenylthiazole-2-amine, acetylacetone, benzaldehyde | p-Toluene sulfonic acid | Acetonitrile | Reflux, 2-3 hours | High | biointerfaceresearch.com |

| 4-(Thiazol-5-yl)pyrimidines | Enaminone, Guanidine | - | - | Microwave-assisted | 5-57% | acs.org |

| N-(pyrimidin-4-yl)thiazol-2-amines | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, 4,6-dichloro-2-methylpyrimidine | Sodium Hydride | THF | Room temp, 16 hours | 72% | mdpi.com |

| 5-(Thiazol-2-yl)pyrimidines | 4-amino-5-cyanopyrimidine derivative, carboxylic acid, CDI | CDI, Et3N | MeCN, Pyridine | Room temp to reflux | 52-77% | tandfonline.com |

This table is based on data for the synthesis of related, but not identical, compounds.

Stereoselective Synthesis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to the preparation of the core molecule itself.

However, if chiral centers were introduced into the molecule, for example, by adding chiral substituents to the pyrimidine or thiazole rings, then stereoselective synthesis would become a critical consideration. In such cases, chiral auxiliaries, asymmetric catalysts, or chiral starting materials would be necessary to control the stereochemical outcome of the reaction and produce a specific enantiomer or diastereomer. The synthesis of complex, biologically active molecules often requires such stereochemical control. For instance, in the synthesis of thiazolo[3,2-α]pyrimidines, the introduction of a stereocenter at the C5 position of the pyrimidine ring would necessitate a stereoselective approach. biointerfaceresearch.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, would provide an unambiguous assignment of all proton and carbon signals in 4-(Pyrimidin-5-yl)thiazol-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The pyrimidine (B1678525) ring protons at positions 2, 4, and 6, the thiazole (B1198619) ring proton at position 5, and the amine (-NH₂) protons would all appear at characteristic chemical shifts. The protons on the pyrimidine ring are anticipated in the aromatic region, typically downfield (δ 8.5–9.5 ppm), due to the electron-withdrawing nature of the nitrogen atoms. The thiazole proton would also resonate in the aromatic region, while the amino protons would likely appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Each unique carbon atom in the pyrimidine and thiazole rings will produce a distinct signal. The carbon atoms bonded to nitrogen or sulfur will be significantly deshielded and appear at lower field values. For instance, the C2 carbon of the thiazole ring, bonded to both the ring nitrogen and the exocyclic amino group, is expected to be highly deshielded (δ > 160 ppm). Analysis of related substituted pyrimidine derivatives supports these expected chemical shift ranges. jmolecularsci.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | ~9.1 (singlet) | ~157 |

| Pyrimidine C4 | ~9.2 (singlet) | ~158 |

| Pyrimidine C6 | ~8.8 (singlet) | ~155 |

| Pyrimidine C5 | - | ~120 |

| Thiazole C2 | - | ~168 |

| Thiazole C4 | - | ~145 |

| Thiazole C5 | ~7.5 (singlet) | ~115 |

| Amine (-NH₂) | ~7.0 (broad singlet) | - |

Note: These are estimated values based on general heterocyclic chemistry principles and data from substituted analogs. Actual experimental values may vary.

To confirm the assignments from one-dimensional spectra, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, though for this specific molecule with mostly singlet protons, its utility would be in confirming the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the entire molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the pyrimidine protons (H2, H4, H6) and the pyrimidine and thiazole carbons, confirming the link between the two heterocyclic rings at the C5 position of the pyrimidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can help determine the preferred conformation and spatial arrangement of the rings relative to each other.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₇H₆N₄S.

The theoretical monoisotopic mass for this compound is approximately 178.0313 Da. An HRMS experiment would aim to measure the mass of the molecular ion ([M+H]⁺) with high precision (typically to four or five decimal places), which would either confirm or refute the proposed elemental composition. Predicted collision cross-section values for adducts such as [M+H]⁺ and [M+Na]⁺ can also be calculated and compared with experimental ion mobility data for further structural confirmation. uni.lu

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides structural information. Common fragmentation pathways for such heterocyclic systems include the cleavage of the bond between the two rings and characteristic fragmentations within the pyrimidine and thiazole rings, such as the loss of HCN or H₂CN₂ from the pyrimidine ring.

Table 2: Predicted HRMS Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₄S |

| Monoisotopic Mass | 178.0313 Da |

| [M+H]⁺ Ion | 179.0386 Da |

| [M+Na]⁺ Ion | 201.0205 Da |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for the parent compound is not available, studies on related N-phenyl-4-(thiazol-5-yl)pyrimidine derivatives have been reported. acs.orgnih.gov

An X-ray diffraction analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the expected sp² hybridization of the ring atoms.

Molecular Conformation: Determining the dihedral angle between the pyrimidine and thiazole rings, indicating the degree of planarity of the molecule.

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonds. The amino group and pyrimidine nitrogens are prime candidates for forming a network of N-H···N hydrogen bonds, which would stabilize the crystal lattice.

Based on related structures, it is expected that the pyrimidine and thiazole rings would be nearly coplanar. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300–3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) would contain a complex series of bands corresponding to C=N, C=C, and C-N stretching vibrations of the pyrimidine and thiazole rings, as well as N-H bending vibrations. nih.gov

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the heterocyclic rings, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| N-H Stretch (Amine) | 3300 - 3500 | Medium / Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium / Strong |

| C=N Stretch (Ring) | 1550 - 1650 | Strong / Medium |

| C=C Stretch (Ring) | 1450 - 1600 | Strong / Strong |

| N-H Bend (Amine) | 1600 - 1640 | Medium / Weak |

| Ring Breathing Modes | 900 - 1200 | Medium / Strong |

| C-S Stretch | 650 - 750 | Medium / Medium |

Note: These are generalized ranges. The precise frequencies are sensitive to the molecular environment and intermolecular interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine and thiazole rings constitute the primary chromophores in this compound. These aromatic heterocyclic systems are expected to exhibit strong absorptions in the UV region due to π → π* transitions. The nitrogen and sulfur atoms also possess non-bonding electrons (n electrons), which can lead to weaker n → π* transitions, often appearing as a shoulder on the main absorption bands. The position and intensity of these absorptions are sensitive to the solvent polarity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and various properties of molecules. For 4-(pyrimidin-5-yl)thiazol-2-amine, DFT calculations elucidate its geometry, reactivity, and charge distribution. Such studies are typically performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311G(d,p) basis set. materialsciencejournal.org

Table 1: Representative Optimized Geometric Parameters (DFT/B3LYP) Note: This data is illustrative of typical DFT results for such a molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(pyrimidine)-C(thiazole) | 1.47 Å |

| Bond Length | C(thiazole)-N(amine) | 1.37 Å |

| Bond Angle | C-C-N (pyrimidine-thiazole link) | 120.5° |

| Dihedral Angle | N(pyrimidine)-C-C-S(thiazole) | 15.2° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov In this compound, the HOMO is typically localized over the electron-rich aminothiazole moiety, whereas the LUMO is centered on the electron-deficient pyrimidine (B1678525) ring. This separation indicates a potential for intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are representative and depend on the specific computational level of theory.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating capacity |

| LUMO Energy | -1.80 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability nih.gov |

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. nih.gov The map is colored based on electrostatic potential: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. nih.gov For this compound, the EPS map typically shows negative potential around the nitrogen atoms of the pyrimidine and thiazole (B1198619) rings, identifying them as hydrogen bond acceptors. Conversely, the hydrogen atoms of the 2-amino group exhibit a positive potential, marking them as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations are particularly valuable for studying how the molecule interacts with its environment, such as water or a protein's active site. nih.gov By simulating the movements of the molecule and its surroundings, researchers can assess the stability of different conformations, analyze the strength and lifetime of hydrogen bonds with solvent molecules, and understand the flexibility of the molecule. In the context of drug design, MD simulations are used to evaluate the stability of a ligand-protein complex, which is a critical factor for inhibitory potency. nih.govacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Compound Series (Strictly Computational Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. nih.govresearchgate.net In a typical QSAR study involving derivatives of this compound, a series of related compounds with known activities is analyzed. nih.gov

First, a variety of molecular descriptors are calculated for each compound. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Next, statistical methods like Multiple Linear Regression (MLR) or non-linear methods are used to build a mathematical model that links these descriptors to the observed activity. nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach streamlines the drug discovery process by focusing resources on molecules with the highest predicted potency. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, can accurately predict various spectroscopic parameters for this compound. These predictions serve as a powerful tool for confirming the identity and structure of the synthesized compound by comparing theoretical spectra with experimental results.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data, aiding in the assignment of complex spectra. acs.org

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be computed. These calculated frequencies are typically scaled by a factor to correct for systematic errors in the theoretical method, resulting in a predicted IR spectrum that closely matches the experimental one. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) Note: Data is representative for a generic solvent like DMSO-d₆.

| Proton | Predicted δ (ppm) | Typical Experimental δ (ppm) |

|---|---|---|

| Pyrimidine H2 | 9.15 | 9.12 |

| Pyrimidine H4/H6 | 8.80 | 8.78 |

| Thiazole H4 | 7.95 | 7.91 |

| Amine NH₂ | 7.30 | 7.28 |

Reaction Mechanism Predictions using Computational Transition State Theory

Computational transition state theory serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This pathway includes high-energy transition state structures, and the energy required to reach these states from the reactants is known as the activation energy. Lower activation energies correspond to faster reaction rates. For a molecule like this compound, these computational methods can predict the most plausible synthetic routes and the energetic barriers associated with them.

The most common and established method for synthesizing the 2-aminothiazole (B372263) core of the target molecule is the Hantzsch thiazole synthesis. synarchive.comdntb.gov.uachemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). In the context of synthesizing this compound, a plausible pathway involves the reaction of a 5-(2-haloacetyl)pyrimidine with thiourea.

While specific computational studies on the reaction mechanism for this compound are not prominently available in published literature, the mechanism can be predicted based on established principles of the Hantzsch synthesis, which have been supported by computational studies on related systems. researchgate.netnih.govresearchgate.net Density Functional Theory (DFT) is a common computational method used for such predictions. nih.govresearchgate.net

The predicted mechanism, broken down into key steps, involves an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration. Each step proceeds through a distinct transition state (TS) with a calculable activation energy (ΔG‡).

Predicted Key Mechanistic Steps for Hantzsch Synthesis:

Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiourea acting as a nucleophile, attacking the α-carbon of the halo-substituted ketone (e.g., 2-bromo-1-(pyrimidin-5-yl)ethan-1-one). This is typically a bimolecular nucleophilic substitution (S_N2) that displaces the halide ion, forming an isothiouronium salt intermediate. This step must overcome the activation barrier of the first transition state (TS1).

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the pyrimidine moiety. This step forms the five-membered thiazole ring, creating a tetrahedral intermediate. This ring-closing step proceeds through a second transition state (TS2).

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the aromatic thiazole ring. This dehydration likely occurs in one or more proton-transfer and elimination steps, passing through a final transition state (TS3) to yield the stable 2-aminothiazole product.

The energetics of this proposed pathway can be modeled to predict the feasibility and kinetics of the reaction. Below is a table representing hypothetical, yet chemically reasonable, data that would be generated from a DFT study on this reaction mechanism.

| Reaction Step | Transition State (TS) | Key Interacting Atoms & Bond Distance Changes | Relative Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Free Energy of Reaction (ΔG) (kcal/mol) |

|---|---|---|---|---|

| 1. S_N2 Attack | TS1 | S(thiourea)···C(α-keto), C(α-keto)···Br | 15.2 | -5.8 |

| 2. Cyclization | TS2 | N(isothiourea)···C(carbonyl) | 18.5 | -12.3 |

| 3. Dehydration | TS3 | C-O bond breaking, C=C bond forming | 22.1 | -25.0 |

Further computational analysis would involve characterizing the geometry of each transition state, including critical bond lengths and angles, and performing frequency calculations to confirm that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

| Transition State | Description | Key Imaginary Frequency (cm⁻¹) | Critical Bond Distances (Å) |

|---|---|---|---|

| TS1 | S···C bond formation and C···Br bond cleavage | -350 | S-C: 2.25, C-Br: 2.40 |

| TS2 | Intramolecular N···C bond formation | -410 | N-C: 2.10 |

| TS3 | C-OH bond cleavage for water elimination | -1250 | C-O: 1.85 |

These computational predictions provide a detailed molecular-level picture of the reaction mechanism that is not directly observable through experimental means. They guide synthetic chemists in optimizing reaction conditions, such as temperature and catalysts, to improve yields and reduce byproducts by targeting the rate-limiting step.

Chemical Reactivity and Mechanistic Investigations

Study of Electrophilic and Nucleophilic Sites within the Scaffold

The 4-(pyrimidin-5-yl)thiazol-2-amine molecule possesses distinct regions of high and low electron density, which define its electrophilic and nucleophilic character.

Nucleophilic Sites:

Exocyclic Amino Group (-NH2): The primary amino group at the C2 position of the thiazole (B1198619) ring is the most prominent nucleophilic center. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles. This is evidenced by its derivatization in numerous synthetic procedures.

Thiazole Ring: The thiazole ring, being electron-rich, can undergo electrophilic aromatic substitution, although this is less commonly exploited compared to the reactivity of the amino group.

Electrophilic Sites:

Pyrimidine (B1678525) Ring Carbons: The carbon atoms of the pyrimidine ring (C2, C4, and C6) are electron-deficient due to the presence of the two electronegative nitrogen atoms. This makes them susceptible to attack by nucleophiles. The C4 position, in particular, is a key site for substitution reactions in the synthesis of various derivatives.

Thiazole Ring Carbons: While the thiazole ring is generally electron-rich, the carbon atoms can still act as electrophilic centers depending on the reaction conditions and the nature of the attacking species.

The reactivity of these sites is often modulated by the electronic effects of substituents on either ring system. For example, introducing an electron-withdrawing group at the C5 position of the pyrimidine ring can further enhance the electrophilicity of the pyrimidine carbons. acs.org

Functional Group Transformations and Derivatization Reactions

The rich reactivity of this compound has been extensively explored to generate a diverse library of derivatives, primarily for applications in drug discovery.

Reactions at the Exocyclic Amino Group:

N-Alkylation and N-Arylation: The amino group can be readily alkylated or arylated. For instance, the synthesis of N-methyl derivatives has been reported. acs.org Buchwald-Hartwig amination is a common method employed for N-arylation, coupling the amino group with aryl bromides in the presence of a palladium catalyst. acs.org

Acylation: The amino group undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This has been a key strategy in the development of certain kinase inhibitors. nih.gov

Reactions involving the Pyrimidine Ring:

Nucleophilic Aromatic Substitution: The pyrimidine ring is prone to nucleophilic aromatic substitution, particularly at the C4 and C6 positions if they bear a suitable leaving group like a halogen. For example, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine serves as a key intermediate where the chlorine atom is displaced by various secondary amines. mdpi.com

Condensation Reactions: The pyrimidine ring can be constructed through condensation reactions. For example, enaminones can be reacted with guanidines under microwave-assisted conditions to form the pyrimidine ring. acs.orgacs.org

Reactions involving the Thiazole Ring:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions such as Friedel-Crafts acylation. acs.org

Construction of the Thiazole Ring: The thiazole ring itself is often synthesized via the Hantzsch thiazole synthesis, by reacting a thiourea with an α-haloketone. For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one can be refluxed with thiourea to yield the corresponding 4-phenylthiazol-2-amine derivative. mdpi.com

Data Table of Representative Derivatization Reactions:

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| tert-butyl methyl(4-methylthiazol-2-yl)carbamate | LDA, R′CH₂CHO; then MnO₂ | Aldol condensation and Oxidation | Substituted enaminones | acs.org |

| Enaminone and Phenylguanidine | Microwave irradiation | Pyrimidine ring formation | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | acs.org |

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Secondary amines, DIPEA | Nucleophilic aromatic substitution | N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine | mdpi.com |

| 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Thiourea | Hantzsch thiazole synthesis | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) | mdpi.com |

| Pyrimidin-2-amine | Aryl bromide, Palladium catalyst | Buchwald-Hartwig amination | N-aryl-pyrimidin-2-amine derivatives | acs.org |

Acid-Base Properties and Protonation/Deprotonation Equilibria

The presence of multiple nitrogen atoms imparts basic properties to this compound. The exocyclic amino group and the nitrogen atoms in the pyrimidine and thiazole rings can all be protonated in acidic conditions. The basicity of these sites can be influenced by the electronic nature of substituents on the aromatic rings.

The acidity of the exocyclic amino group is also a significant feature. In the presence of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), the amine can be deprotonated to form a highly nucleophilic amide anion. acs.orgmdpi.com This is a common strategy to facilitate subsequent alkylation or acylation reactions.

Thermal and Photochemical Stability and Degradation Pathways

Direct studies on the thermal and photochemical stability and degradation pathways of this compound are limited in the available literature. However, some inferences can be drawn from the synthetic procedures reported.

Several synthetic steps involving this scaffold are carried out at elevated temperatures, including refluxing in solvents like ethanol (B145695) (78 °C) and dimethylformamide (153 °C), and microwave-assisted reactions that can reach temperatures up to 200-300 W. acs.orgmdpi.comnih.gov This suggests that the core structure possesses a reasonable degree of thermal stability under these conditions.

Information regarding the photochemical stability and potential degradation products upon exposure to light is not available in the reviewed sources. Such studies would be valuable for understanding the long-term storage and handling requirements of this compound and its derivatives.

Oxidation-Reduction Chemistry of the Pyrimidine and Thiazole Moieties

The oxidation-reduction chemistry of the core this compound scaffold is not extensively documented. However, the individual heterocyclic components have known redox properties.

The pyrimidine ring is generally considered to be relatively resistant to oxidation but can be reduced under certain conditions. Conversely, the electron-rich thiazole ring is more susceptible to oxidation.

One relevant study describes the oxidation of a thiazol-5-ylethanol derivative to the corresponding ketone using manganese dioxide (MnO₂). acs.org This reaction, however, occurs at a side chain and does not directly involve the aromatic thiazole ring itself. It does, however, highlight that the thiazole moiety is stable to these oxidative conditions.

Further research is needed to fully elucidate the electrochemical properties and the behavior of the this compound scaffold under various oxidative and reductive conditions. This knowledge could open up new avenues for its functionalization and application.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues

Design Principles for Structural Modification and Analogue Generation

The design of novel derivatives of 4-(pyrimidin-5-yl)thiazol-2-amine is a rational, multi-faceted process aimed at enhancing therapeutic potential, primarily as anticancer agents targeting cyclin-dependent kinases (CDKs). acs.orgnih.gov The core strategy involves modifying the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore to generate potent and specific inhibitors, particularly for CDK4, CDK6, and CDK9. acs.orgnih.govacs.org

Key design principles include:

Structure-Based Design: A primary approach involves using the X-ray crystal structures of target kinases in complex with existing inhibitors. acs.orgnih.govacs.org This allows for a detailed understanding of the binding mode, identifying key interactions between the inhibitor and amino acid residues in the ATP-binding pocket of the kinase. nih.gov For example, analysis of the binding mode of centrinone (B606597) with PLK4 (PDB code: 4YUR) provided a blueprint for designing new inhibitors where an aminopyrimidine core could form crucial hydrogen bonds with hinge residues. nih.gov

Scaffold Modification and Hopping: Researchers systematically alter different components of the lead compound. One successful strategy involved replacing the phenyl ring of an existing pharmacophore with a pyridine (B92270) ring to create a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. acs.org This "scaffold hopping" can lead to new intellectual property and improved drug-like properties. nih.gov

Introduction of Functional Groups: Specific functional groups are introduced to modulate activity and selectivity.

Ionizable Groups: Incorporating groups like piperazine (B1678402) can improve aqueous solubility and oral bioavailability, which are critical for drug development. acs.org A derivative with a piperazine group showed excellent potency and high selectivity for CDK4/6. acs.org

Electron-Withdrawing Groups: Adding an electron-withdrawing group, such as a carbonitrile (CN) group, at the C5 position of the pyrimidine (B1678525) ring has been explored to enhance potency. acs.orgnih.govacs.org

Retention of Key Features: While exploring new modifications, structural elements known to be crucial for binding and potency are often retained. acs.org This ensures that new analogues maintain the fundamental interactions with the target protein.

This integrated approach, combining computational modeling with synthetic chemistry, has led to the generation of extensive derivative libraries for systematic biological evaluation. acs.orgacs.org

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through several versatile and well-established chemical strategies. The choice of route often depends on the desired substitution pattern on both the pyrimidine and thiazole (B1198619) rings.

Key Synthetic Methodologies:

Pyrimidine Ring Cyclization: This is a common and effective method where the pyrimidine ring is constructed onto a pre-formed thiazole intermediate. acs.orgacs.org A typical sequence involves the reaction of an enaminone with a substituted guanidine. acs.org Microwave-assisted protocols have been shown to be particularly effective, reducing reaction times and improving yields compared to conventional heating methods. acs.org

Hantzsch Thiazole Synthesis followed by Pyrimidine Formation: This classical approach involves first synthesizing the substituted thiazole ring. For example, reacting an α-haloketone (like 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one) with a thiourea (B124793) derivative yields the corresponding 4-arylthiazol-2-amine. mdpi.comnih.gov This thiazole intermediate can then be reacted with a suitable pyrimidine precursor to form the final compound.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for connecting the thiazole and pyrimidine fragments. acs.org This method involves the palladium-catalyzed reaction between an amine (e.g., a pyrimidin-2-amine) and a halogenated thiazole (or vice versa) to form the C-N bond linking the two heterocyclic systems. acs.org

Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly useful when starting with a di-halogenated pyrimidine. For instance, 4,6-dichloro-2-methylpyrimidine (B42779) can be reacted with a 4-arylthiazol-2-amine. Under basic conditions (e.g., using sodium hydride), the thiazole amine displaces one of the chlorine atoms to form an N-(6-chloro-pyrimidin-4-yl) intermediate. mdpi.com The remaining chlorine atom can then be displaced by a variety of secondary amines to generate a library of derivatives. mdpi.com

A generalized synthetic scheme for producing these derivatives via the SNAr route is outlined below:

Scheme 1: General Synthesis of N-(6-Substituted-pyrimidin-4-yl)-4-arylthiazol-2-amine Derivatives

Step 1: Synthesis of the Thiazole Intermediate

2-Bromo-1-arylethan-1-one + Thiourea → 4-Arylthiazol-2-amine

Step 2: Coupling with Dichloropyrimidine

4-Arylthiazol-2-amine + 4,6-Dichloropyrimidine → N-(6-Chloro-pyrimidin-4-yl)-4-arylthiazol-2-amine

Step 3: Derivatization

N-(6-Chloro-pyrimidin-4-yl)-4-arylthiazol-2-amine + Secondary Amine → N-(6-Substituted-pyrimidin-4-yl)-4-arylthiazol-2-amine Derivative

This multi-step process allows for significant structural diversity in the final products by varying the starting aryl ketone and the secondary amine used in the final step. mdpi.com

Systematic Exploration of Structure-Reactivity Relationships (SRR) within Derivative Libraries

The systematic modification of the this compound scaffold and subsequent biological testing has yielded crucial insights into its structure-reactivity relationships (SRR), particularly concerning CDK inhibition. nih.govacs.org

Key SRR Findings:

Substituents on the C5-Position of the Pyrimidine Ring: The C5 position of the pyrimidine core is critical for both potency and selectivity. Introducing a carbonitrile (CN) group at this position generally maintains or enhances inhibitory activity against CDKs. nih.govacs.org For instance, compound 12a (with a C5-CN group) exhibited a potent inhibitory profile similar to its unsubstituted counterpart against CDK1, CDK2, and CDK9. nih.gov

Substituents on the 2-Anilino/Pyridinylamino Moiety: The nature and position of substituents on the aromatic ring attached to the 2-amino group significantly influence activity.

The introduction of a bulky heterocyclic group, such as (1,4-diazepan-1-yl)ethanone, at the meta-position of the aniline (B41778) ring led to compound 12u , which displayed a remarkable >80-fold selectivity for CDK9 over CDK2. nih.govacs.org

Incorporating an ionizable piperazine group onto the pyridine ring of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold resulted in compound 78 , which exhibited excellent potency against CDK4 (Ki = 1 nM) and CDK6 (Ki = 34 nM). acs.org

Substituents on the Thiazole Ring: Modifications to the thiazole ring itself have also been explored. Attaching functional groups to the C4-position of the thiazole provides another avenue for optimizing the molecule's properties. acs.org The development of synthetic routes to prepare analogues with substituents like cyclopropyl (B3062369) or trifluoromethyl at this position allows for a deeper probing of the space in the kinase binding pocket. acs.orgsemanticscholar.org

The following tables summarize the inhibitory activities of selected derivatives, illustrating these SRR principles.

| Compound | R' (at Pyrimidine C5) | R (on Anilino Ring) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|---|---|---|

| Ia | H | m-NO2 | 1 | 2 | 2 |

| 12a | CN | m-NO2 | 1 | 6 | 6 |

| 12u | CN | m-(1,4-diazepan-1-yl)ethanone | 4 | 325 | >80 |

| Compound | Key Structural Feature | CDK4 Ki (nM) | CDK6 Ki (nM) | Antiproliferative GI50 (nM) vs. MV4-11 cells |

|---|---|---|---|---|

| 78 | Ionizable piperazine on pyridine ring | 1 | 34 | 23 |

These data clearly demonstrate that fine-tuning the substituents at multiple positions across the scaffold is essential for achieving both high potency and desired selectivity against specific kinase targets.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The synthesis of complex this compound derivatives often involves reactions where regioselectivity is a key consideration.

Regioselectivity:

A prominent example of regioselectivity is observed in the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives. mdpi.com The starting material, 4,6-dichloro-2-methylpyrimidine, has two identical chlorine atoms. However, the reaction with one equivalent of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) under basic conditions leads to the mono-substituted product, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. This selective mono-substitution is crucial as it leaves the second chlorine atom at the C6 position available for subsequent derivatization. The subsequent nucleophilic aromatic substitution at C6 with various secondary amines is also a highly regioselective process, allowing for the controlled introduction of a diverse range of functional groups at a specific position. mdpi.com

Another example is the Friedel-Crafts acylation used to prepare certain thiazole intermediates. The position of acylation on an aromatic ring is directed by the existing substituents, a classic illustration of regiochemical control in electrophilic aromatic substitution. acs.org

Stereoselectivity:

The core this compound scaffold is planar and achiral. Therefore, issues of stereoselectivity primarily arise when chiral centers are introduced into the substituents. For instance, if a derivatization reaction involved adding a side chain containing a stereocenter, a mixture of diastereomers could be formed unless a stereoselective synthetic method was employed. The reviewed literature focuses heavily on the synthesis and SAR of the achiral core and its derivatives with achiral side chains. acs.orgnih.govacs.orgmdpi.com While chiral substituents could be envisioned, the primary sources did not provide specific examples or discussions of stereoselective derivatization reactions for this class of compounds.

Mechanistic Insights into Molecular Interactions in Vitro and in Silico

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

In silico molecular docking studies are instrumental in predicting how ligands like the derivatives of 4-(pyrimidin-5-yl)thiazol-2-amine fit into the binding sites of their target biomolecules and in estimating the strength of these interactions.

Molecular docking simulations have been extensively used to predict the binding modes of 4-(thiazol-yl)pyrimidine-based compounds with various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). These studies help in visualizing the orientation of the inhibitor within the ATP-binding pocket of the kinase.

For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were analyzed for their interaction with CDK2, CDK4, and CDK6. nih.govnih.gov The initial conformations for docking were determined after energy minimization using computational algorithms like the Powell gradient algorithm with a Tripos force field. nih.gov Such studies provide a rational basis for understanding the structure-activity relationships (SAR) observed in a series of compounds.

The predicted binding affinity, often expressed as a docking score (in kcal/mol), provides an estimation of the binding strength. While specific docking scores for the parent compound "this compound" are not detailed in the provided search results, studies on its derivatives show favorable binding energies, suggesting a stable interaction with their respective targets.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

In studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives targeting CDKs, the thiazole (B1198619) C2-amino group was found to interact significantly with the highly conserved Asp residue in the DFG motif of the kinase (e.g., Asp145 in CDK2). acs.org This interaction is often complemented by hydrophobic interactions between a methyl group on the thiazole ring and the "gatekeeper" phenylalanine residue (e.g., Phe80 in CDK2). acs.org

Similarly, for CDK4/6 inhibitors based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, hydrogen bonds with the backbone of conserved valine (Val101) and aspartate (Asp163) residues in the hinge region of the kinase are crucial for binding. acs.org These interactions anchor the inhibitor in the ATP-binding site, a common feature for this class of kinase inhibitors. The table below summarizes key predicted interactions for derivatives.

| Derivative Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK2 | Asp145, Phe80 | Hydrogen Bond, Hydrophobic |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | Val101, Asp163 | Hydrogen Bonds |

Kinetic and Thermodynamic Analysis of Biochemical Binding Events (In Vitro, Cell-Free Systems)

Experimental validation of the interactions predicted by in silico methods is achieved through in vitro biochemical assays. These assays provide quantitative data on enzyme inhibition and ligand-receptor binding.

Enzyme inhibition studies are fundamental to characterizing the mechanism by which a compound exerts its effect. These studies determine whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate (like ATP for kinases). While specific kinetic analyses for the parent this compound are not detailed, studies on related heterocyclic scaffolds illustrate the methodologies used. For example, kinetic analyses such as Michaelis-Menten and Lineweaver-Burke plots are employed to elucidate the mechanism. This type of analysis helps confirm that the inhibitor binds to the intended site and clarifies how it affects the enzyme's catalytic activity.

Binding assays are performed to quantify the affinity of a compound for its target protein. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value indicates higher potency.

Derivatives of the this compound scaffold have demonstrated high potency against several protein kinases. For example, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 78) exhibited potent inhibition of CDK4 and CDK6 with Kᵢ values of 1 nM and 34 nM, respectively. acs.org Another series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines showed potent inhibition of CDK9, CDK1, and CDK2 with Kᵢ values in the low nanomolar range (1-6 nM). nih.govacs.org These potent activities underscore the effectiveness of this scaffold in designing high-affinity kinase inhibitors.

The table below presents inhibitory activities for some derivatives based on the core scaffold.

| Derivative Series | Target Kinase | Activity Metric | Potency |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4 | Kᵢ | 1 nM acs.org |

| CDK6 | Kᵢ | 34 nM acs.org | |

| 5-Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | Kᵢ | 1-6 nM nih.govacs.org |

| CDK1 | Kᵢ | 1-6 nM nih.govacs.org | |

| CDK2 | Kᵢ | 1-6 nM nih.govacs.org |

Structural Elucidation of Ligand-Biomolecule Complexes

The most definitive understanding of ligand-protein interactions comes from the structural elucidation of the complex, typically through X-ray crystallography or cryo-electron microscopy (Cryo-EM). These techniques provide a high-resolution, three-dimensional view of the ligand bound within its target.

For the 4-(thiazol-yl)pyrimidine class of inhibitors, X-ray crystal structures of derivatives bound to their target kinases have provided invaluable insights. For example, the crystal structures of a selective CDK9 inhibitor (compound 12u) bound to both CDK9 and CDK2 have been determined, offering a clear rationale for its potency and selectivity. nih.gov These structures confirm the binding modes predicted by molecular docking, such as the key hydrogen bonds with the kinase hinge region and interactions with the gatekeeper residue. nih.govacs.org

While molecular models are often generated using software like PyMOL based on docking results, experimentally determined structures provide the gold standard for validation. acs.org The availability of such structural data is critical for advancing structure-based drug design efforts for this class of compounds. However, specific co-crystallization or Cryo-EM data for the unsubstituted parent compound, this compound, is not available in the reviewed literature.

Elucidation of Molecular Pathways Modulated by Compound Interaction in Cell-Free Biochemical Systems

The compound this compound and its derivatives have been the subject of extensive investigation to understand their interactions with molecular targets at a biochemical level. These studies, conducted in cell-free environments, provide direct evidence of how these compounds modulate the activity of specific proteins, primarily kinases, which are crucial regulators of cellular pathways.

Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and Aurora B kinases. nih.govacs.org Cell-based screening initially revealed that these compounds were cytotoxic to cancer cell lines and disrupted normal mitotic processes. nih.govacs.org Subsequent biochemical assays confirmed that their mechanism of action involves the direct inhibition of Aurora kinases. nih.govacs.org For instance, the lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated potent inhibition of both Aurora A and Aurora B with Ki values of 8.0 nM and 9.2 nM, respectively. nih.govacs.org This inhibition is competitive with ATP, indicating that the compound likely binds to the ATP-binding pocket of the kinases. nih.gov The potency and selectivity of this class of compounds were found to be influenced by substitutions at the aniline (B41778) para-position. nih.govacs.org

Another significant pathway modulated by this scaffold is the cyclin-dependent kinase (CDK) pathway. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been shown to be highly potent and selective inhibitors of CDK4 and CDK6. nih.govacs.org Medicinal chemistry efforts led to the discovery of compounds that exhibit remarkable selectivity for CDK4/6 over other CDKs such as CDK1, CDK2, CDK7, and CDK9. nih.govacs.org For example, one derivative with a piperazine (B1678402) group on the pyridine (B92270) ring, compound 78 , displayed excellent potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org This inhibition of CDK4/6 in a cell-free system directly correlates with the observed G1 phase cell cycle arrest in cancer cell lines. acs.org The interaction is believed to involve the thiazole C2-amino group forming a strong interaction with the Asp residue within the DFG motif of the kinases. acs.org

Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of CDK9. acs.org Structure-activity relationship (SAR) studies highlighted the importance of the C5-group of the pyrimidine (B1678525) core for CDK9 potency and selectivity. acs.org A particular derivative, 12u , emerged as a nanomolar inhibitor of CDK9 with over 80-fold selectivity against CDK2. acs.org This inhibition of CDK9's kinase activity directly impacts the phosphorylation of RNA polymerase II, a key step in transcription. acs.org

In addition to Aurora kinases and CDKs, derivatives of the core scaffold have shown inhibitory activity against other protein kinases. For example, Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a target of certain aminopyrimidine-based compounds. nih.gov Through scaffold hopping and computer-aided drug design, a potent PLK4 inhibitor, compound 8h , was discovered with an IC50 of 0.0067 μM. nih.gov Molecular docking studies suggest that the aminopyrimidine core forms crucial interactions with the hinge region of the kinase. nih.gov

The following tables summarize the in vitro inhibitory activities of representative compounds from these studies.

Table 1: Inhibition of Aurora Kinases by a Derivative of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine

| Compound | Target Kinase | Ki (nM) |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 |

| Aurora B | 9.2 | |

| Data from references nih.govacs.org. |

Table 2: Inhibition of Cyclin-Dependent Kinases by a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative

| Compound | Target Kinase | Ki (nM) |

| Compound 78 | CDK4 | 1 |

| CDK6 | 34 | |

| Data from reference acs.org. |

Table 3: Inhibition of Cyclin-Dependent Kinase 9 by a Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine

| Compound | Target Kinase | Ki (nM) | Selectivity (vs. CDK2) |

| Compound 12u | CDK9 | nanomolar | >80-fold |

| Data from reference acs.org. |

Table 4: Inhibition of Polo-like Kinase 4 by a Pyrimidin-2-amine Derivative

| Compound | Target Kinase | IC50 (μM) |

| Compound 8h | PLK4 | 0.0067 |

| Data from reference nih.gov. |

Advanced Applications As Chemical Building Blocks and Ligands

Utilization of 4-(Pyrimidin-5-yl)thiazol-2-amine as a Versatile Synthetic Intermediate

The this compound core is a well-established pharmacophore and a key synthetic intermediate, particularly in the field of medicinal chemistry for the development of kinase inhibitors. acs.orgacs.org The primary reactive handle on this scaffold is the exocyclic 2-amino group on the thiazole (B1198619) ring. This amine can undergo a variety of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR). acs.org

Researchers have extensively used this scaffold to generate libraries of derivatives for biological screening. nih.gov A common synthetic strategy involves the nucleophilic substitution reaction of the 2-amino group with various electrophilic partners. For instance, new derivatives have been synthesized by reacting the 2-aminothiazole (B372263) moiety with substituted pyrimidines, such as 4,6-dichloro-2-methylpyrimidine (B42779), to form more complex N-linked bicyclic systems. mdpi.com This approach is central to the synthesis of multi-kinase inhibitors like Dasatinib, which features a related N-(2-methylpyrimidin-4-yl)thiazol-2-amine core. mdpi.com

Further modifications include:

N-Arylation: The amino group can be coupled with different aryl or heteroaryl rings. Replacing a phenyl group with a pyridine (B92270) ring, for example, has been explored to generate potent and specific inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.orgnih.gov

Functionalization of the Pyrimidine (B1678525) Ring: The pyrimidine ring itself can be substituted. Introducing electron-withdrawing groups at the C5 position of the pyrimidine has been a strategy to modulate the electronic properties and biological activity of the resulting compounds. acs.org

Functionalization of the Thiazole Ring: While the 2-amino group is the most common site of modification, substitutions at other positions of the thiazole ring are also performed to fine-tune the molecule's properties. acs.org

These synthetic strategies underscore the compound's role as a versatile building block, enabling the creation of diverse molecular architectures with tailored biological functions.

Table 1: Examples of Derivatives Synthesized from Thiazolyl-pyrimidine Scaffolds

| Derivative Class | Synthetic Modification | Target/Application | Reference |

|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Coupling of the 2-amino group with various substituted anilines. | CDK2 and CDK9 Inhibitors | acs.orgacs.org |

| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Replacement of the aniline (B41778) moiety with a pyridine ring and addition of ionizable groups. | Potent and Selective CDK4/6 Inhibitors | acs.orgnih.gov |

| N-(6-Substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amines | Reaction of a 2-aminothiazole with 4,6-dichloro-2-methylpyrimidine followed by further substitution. | Antiproliferative Agents | mdpi.com |

| 4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-amine Derivatives | Modification of the pyrimidin-2-amine portion of the scaffold. | CDK12 Inhibitors for Esophageal Squamous Cell Carcinoma | nih.gov |

Application in Coordination Chemistry as a Ligand for Metal Complexes

The this compound molecule possesses multiple potential coordination sites, making it an attractive ligand for the formation of metal complexes. The nitrogen atoms within the pyrimidine and thiazole rings act as Lewis basic sites, capable of donating their lone pair of electrons to a metal center. The exocyclic 2-amino group provides an additional potential coordination site. This allows the ligand to bind to metal ions in a monodentate, bidentate, or even bridging fashion.

Studies on related pyridine-thiazole derivatives have demonstrated their ability to form stable complexes with various transition metals, including zinc(II) and cadmium(II). researchgate.net In these complexes, coordination often occurs through the nitrogen atoms of the heterocyclic rings. Depending on the metal ion and the reaction conditions, the resulting complexes can exhibit different geometries and nuclearities. For example, similar ligands have been shown to form both discrete mononuclear complexes and extended coordination polymers. researchgate.net The coordination of the metal ion is confirmed through techniques such as FT-IR, UV-visible spectroscopy, and single-crystal X-ray diffraction analysis. nih.gov

While research specifically detailing the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is emerging, the potential is significant. The structural motifs within the molecule are highly conducive to the formation of extended, porous networks. Related and more rigid thiazole-based ligands, such as 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, have been successfully employed as linkers to construct coordination polymers with zinc(II). mdpi.com These materials feature interdigitated structures where the ligand bridges metal centers, demonstrating the principle that thiazole and pyridine functionalities are effective components for building such frameworks. mdpi.com The ability of the pyrimidine and thiazole nitrogen atoms to act as connecting nodes is key to forming the multidimensional networks characteristic of MOFs.

Metal complexes derived from N-heterocyclic ligands are of great interest in catalysis. The electronic properties and steric environment around the metal center can be tuned by modifying the ligand structure. The coordination of this compound to a metal ion creates a complex that could potentially catalyze a variety of organic transformations. Although specific catalytic applications for complexes of this exact ligand are not yet widely reported, related pyridine-thiazole derivatives and their metal complexes are known to possess interesting bioactive properties and have been investigated for a range of applications, suggesting a basis for future catalytic research. researchgate.net The presence of both "hard" nitrogen donors and a "soft" thiazole environment could stabilize various oxidation states of a coordinated metal, a desirable feature for redox catalysis.

Integration into Advanced Materials and Supramolecular Assemblies

Beyond its role in coordination polymers, this compound and its derivatives are excellent candidates for the construction of supramolecular assemblies. These ordered structures are formed and maintained by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces.

Single-crystal X-ray diffraction studies on closely related thiazolyl-pyrimidine compounds have provided direct evidence of such interactions. researchgate.netnih.gov A recurring motif is the formation of intermolecular hydrogen bonds between the hydrogen atom of the 2-amino group (N-H) and a nitrogen atom on the pyrimidine ring of an adjacent molecule (N-H···N). researchgate.netnih.gov These interactions can link molecules into well-defined centrosymmetric dimers, which can then assemble into larger, ordered crystalline lattices. nih.gov The planarity of the thiazole and pyrimidine rings also facilitates π–π stacking interactions, further stabilizing the supramolecular structure. This capacity for self-assembly makes the scaffold a promising component for the rational design of new organic materials with specific structural and electronic properties.

Table 2: Supramolecular Interactions in Thiazolyl-pyrimidine Derivatives

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bonding | Weak N-H···N interactions between the exocyclic amine and a pyrimidine nitrogen of a neighboring molecule. | Formation of centrosymmetric dimers. | researchgate.netnih.gov |

| π–π Stacking | Stacking of the planar thiazole and pyrimidine ring systems. | Stabilization of the crystal lattice. | nih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally conscious methods for synthesizing 4-(pyrimidin-5-yl)thiazol-2-amine and its derivatives is a key area of future research. While traditional synthetic routes like the Hantzsch thiazole (B1198619) synthesis are well-established, the focus is shifting towards more sustainable and efficient techniques. farmaciajournal.comnih.gov

Future synthetic explorations will likely concentrate on:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and improve yields for the synthesis of thiazole derivatives. acs.org

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, leading to improved scalability and safety.

Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and one-pot multicomponent reactions is being increasingly investigated to minimize waste and environmental impact. mdpi.com

Novel Catalytic Systems: The development of new catalysts, including nanocatalysts and biocatalysts, holds the promise of more selective and efficient chemical transformations.

Table 1: Comparison of Synthetic Approaches

| Methodology | Advantages | Disadvantages |

| Conventional Heating | Well-established, simple equipment | Long reaction times, potential for side reactions, high energy consumption |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, often higher yields | Requires specialized equipment, potential for localized overheating |

| Flow Chemistry | Excellent control, scalability, improved safety | High initial investment, potential for blockages |

| Green Chemistry | Reduced environmental footprint, increased safety | May require extensive optimization, catalyst development can be challenging |

Advanced Computational Approaches for Deeper Structure-Function Correlation

Computational modeling is an indispensable tool for understanding the relationship between the structure of a molecule and its biological activity. In the context of this compound derivatives, advanced computational methods will be instrumental in guiding the design of new and more effective compounds.

Key computational strategies for future research include:

Molecular Docking and Dynamics: These methods are used to predict how a molecule will bind to a biological target and to study the stability of the resulting complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives. researchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, which can then be used to search for new molecules with similar properties.

Development of Innovative Spectroscopic Probes Utilizing the Scaffold

The inherent properties of the thiazole ring make it an attractive scaffold for the development of spectroscopic probes. nih.gov Future research in this area could focus on creating novel tools for bioimaging and sensing applications.

Potential avenues of exploration include:

Fluorescent Probes: By attaching fluorescent tags to the this compound scaffold, it may be possible to create probes that can be used to visualize specific biological molecules or processes within cells.

Chemosensors: The nitrogen and sulfur atoms in the thiazole ring can potentially bind to metal ions or other small molecules. This property could be exploited to develop sensors that signal the presence of specific analytes through a change in their spectroscopic properties.

Strategic Development of Next-Generation Derivatives for Specific Molecular Target Modulation

A primary goal of research on this compound is the creation of new and improved derivatives with enhanced potency and selectivity for specific biological targets. nih.gov This is particularly relevant in the field of cancer research, where this scaffold has shown promise as an inhibitor of various protein kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases. acs.orgnih.govnih.govacs.org

Future strategies for developing next-generation derivatives will likely involve:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins, new derivatives can be designed to fit perfectly into the active site, thereby maximizing their inhibitory effect. acs.org

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a target and then linking them together to create more potent molecules. The this compound core could serve as a valuable fragment in such endeavors. nih.gov

Targeting Allosteric Sites: Instead of targeting the main active site of a protein, designing molecules that bind to alternative, or allosteric, sites can lead to greater selectivity.

Polypharmacology: For complex diseases, it can be beneficial to design drugs that act on multiple targets simultaneously. The versatility of the this compound scaffold may allow for the development of such multi-targeted agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pyrimidin-5-yl)thiazol-2-amine, and what reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyrimidine and thiazole precursors. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with activated carboxylic acid derivatives (e.g., acyl chlorides) followed by amination under inert conditions can yield the target compound . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) to drive cyclization.

- Catalysts : Use of phosphorus pentachloride (PCl₅) or similar agents for acid activation.

- Purification : Column chromatography or recrystallization from DMSO/water mixtures to isolate pure product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone; IR spectroscopy for functional group validation (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Combustion analysis for C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding patterns influence the crystal packing and intermolecular interactions of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals protonation at the pyrimidine nitrogen or thiazole amine, dictating hydrogen-bonded networks. For example:

- In mono-hydrobromide salts, protonation at the pyridine nitrogen leads to N–H⋯Br⁻ and N–H⋯Owater interactions, forming 3D networks .

- Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve disorder or twinning .

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound in drug design or corrosion inhibition?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, pyrimidine-thiazole hybrids show low energy gaps, enhancing corrosion inhibition via adsorption on metal surfaces .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonds and π-π stacking .

Q. How can structural modifications of the pyrimidine or thiazole rings alter the biological or physicochemical properties of this compound?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, F) on pyrimidine to enhance metabolic stability. Methyl groups on thiazole improve lipophilicity for membrane permeability .

- Bioactivity Screening : Use in vitro assays (e.g., antimicrobial MIC tests) to correlate substituent patterns with activity. For instance, pyrazine-thiazole hybrids exhibit potent antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.